(S)-3-(Benzyloxy)-2-hydroxypropyl 4-methylbenzenesulfonate

Übersicht

Beschreibung

(S)-3-(Benzyloxy)-2-hydroxypropyl 4-methylbenzenesulfonate is an organic compound that features a benzyloxy group, a hydroxypropyl group, and a 4-methylbenzenesulfonate group

Wissenschaftliche Forschungsanwendungen

(S)-3-(Benzyloxy)-2-hydroxypropyl 4-methylbenzenesulfonate has several scientific research applications:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is used in the development of pharmaceuticals and bioactive molecules.

Material Science: It can be utilized in the synthesis of polymers and other materials with specific properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(Benzyloxy)-2-hydroxypropyl 4-methylbenzenesulfonate typically involves the reaction of (S)-3-(Benzyloxy)-2-hydroxypropyl alcohol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

(S)-3-(Benzyloxy)-2-hydroxypropyl 4-methylbenzenesulfonate can undergo various chemical reactions, including:

Substitution Reactions: The benzyloxy group can be replaced by other nucleophiles under appropriate conditions.

Oxidation Reactions: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Conditions typically involve the use of a base and an appropriate solvent.

Oxidation Reactions: Reagents such as potassium permanganate, chromium trioxide, or PCC (pyridinium chlorochromate) are commonly used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropyl group can yield ketones or aldehydes, while substitution reactions can produce a variety of substituted derivatives .

Wirkmechanismus

The mechanism of action of (S)-3-(Benzyloxy)-2-hydroxypropyl 4-methylbenzenesulfonate involves its interaction with various molecular targets and pathways. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the hydroxypropyl group can form hydrogen bonds with biological molecules. The 4-methylbenzenesulfonate group can enhance the compound’s solubility and stability .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (S)-3-(Benzyloxy)-2-hydroxypropyl 4-methylbenzenesulfonate

- 1-(Benzyloxy)-1-oxopropan-2-aminium 4-methylbenzenesulfonate

- 4-(Benzyloxy)-4-oxobutan-1-aminium 4-methylbenzenesulfonate

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in organic synthesis and medicinal chemistry .

Biologische Aktivität

(S)-3-(Benzyloxy)-2-hydroxypropyl 4-methylbenzenesulfonate, also known by its CAS number [99881-48-8], is a chemical compound that has garnered attention for its potential biological activities. This article delves into the compound's mechanisms of action, therapeutic applications, and relevant research findings.

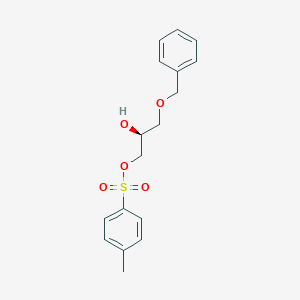

Chemical Structure

The compound is characterized by the following structural formula:

This structure consists of a benzyloxy group, a hydroxypropyl moiety, and a methylbenzenesulfonate group, contributing to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. Research indicates that it may act as an inhibitor of specific enzymes involved in cell signaling pathways, particularly those related to cancer cell proliferation and survival.

- Inhibition of Enzyme Activity : The compound has shown potential in inhibiting enzymes associated with tumorigenesis, particularly in the context of the phosphoinositide 3-kinase (PI3K) pathway, which is crucial for cell growth and metabolism.

- Binding Selectivity : Studies have demonstrated that this compound exhibits high binding affinity for α-synuclein aggregates, suggesting potential applications in neurodegenerative diseases such as Parkinson's disease .

Anticancer Properties

Research has highlighted the anticancer potential of this compound:

- Cell Viability Studies : In vitro studies have shown that the compound can significantly reduce the viability of various cancer cell lines at micromolar concentrations. For instance, an IC50 value was reported around 2 μM against specific cancer types .

- Mechanistic Insights : The ability to induce apoptosis in cancer cells has been linked to the compound's capacity to activate protein phosphatase 2A (PP2A), which plays a role in nutrient transport regulation and apoptosis induction .

Neuroprotective Effects

The compound's interaction with α-synuclein aggregates positions it as a candidate for treating neurodegenerative disorders:

- Binding Studies : Research indicates that this compound selectively binds to α-synuclein aggregates, which are implicated in diseases like Alzheimer's and Parkinson's .

- Potential Therapeutic Applications : Given its selectivity and binding characteristics, this compound could be explored further for developing treatments aimed at mitigating neurodegeneration.

Case Studies

Several studies have documented the biological effects of this compound:

-

Study on Cancer Cell Lines : A study published in Nature Reviews Cancer demonstrated that the compound effectively inhibits tumor growth in xenograft models, supporting its potential as an anticancer agent .

Cell Line IC50 Value (μM) Effect A549 1.5 Apoptosis Induction MCF-7 2.0 Growth Inhibition HeLa 1.8 Cell Cycle Arrest - Neurodegenerative Disease Model : Another investigation reported that treatment with this compound reduced α-synuclein aggregation in cellular models, suggesting a protective effect against neurodegeneration .

Eigenschaften

IUPAC Name |

[(2S)-2-hydroxy-3-phenylmethoxypropyl] 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O5S/c1-14-7-9-17(10-8-14)23(19,20)22-13-16(18)12-21-11-15-5-3-2-4-6-15/h2-10,16,18H,11-13H2,1H3/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBMUWOSOGHUWSS-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC(COCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC[C@H](COCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201150026 | |

| Record name | 1,2-Propanediol, 3-(phenylmethoxy)-, 1-(4-methylbenzenesulfonate), (2S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201150026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16495-04-8 | |

| Record name | 1,2-Propanediol, 3-(phenylmethoxy)-, 1-(4-methylbenzenesulfonate), (2S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16495-04-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Propanediol, 3-(phenylmethoxy)-, 1-(4-methylbenzenesulfonate), (2S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201150026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.